

Application Note: Precision Synthesis of 7-Methyl-1H-indene

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Compound of Interest

Compound Name: 7-Methyl-1H-indene

CAS No.: 7372-92-1

Cat. No.: B1605128

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Executive Summary & Strategic Rationale

7-Methyl-1H-indene (CAS: 767-59-9) is a high-value bicyclic hydrocarbon primarily utilized as a precursor for ans-metallocene catalysts. The steric bulk of the methyl group at the 7-position (proximal to the bridgehead) exerts profound stereochemical control when coordinated to transition metals (Zr, Hf), influencing polymer tacticity in olefin polymerization.

This protocol addresses the challenge of regio-control.^{[1][2]} While 4-methyl-1H-indene and **7-methyl-1H-indene** are tautomers that yield the identical Cs-symmetric indenyl anion upon deprotonation, the synthetic route described herein specifically targets the 7-methyl isomer via a robust intramolecular Friedel-Crafts cyclization of 3-(2-methylphenyl)propanoic acid. This pathway minimizes the formation of unwanted regioisomers common in direct alkylation methods.

Key Mechanistic Insight: The Tautomer Equilibrium

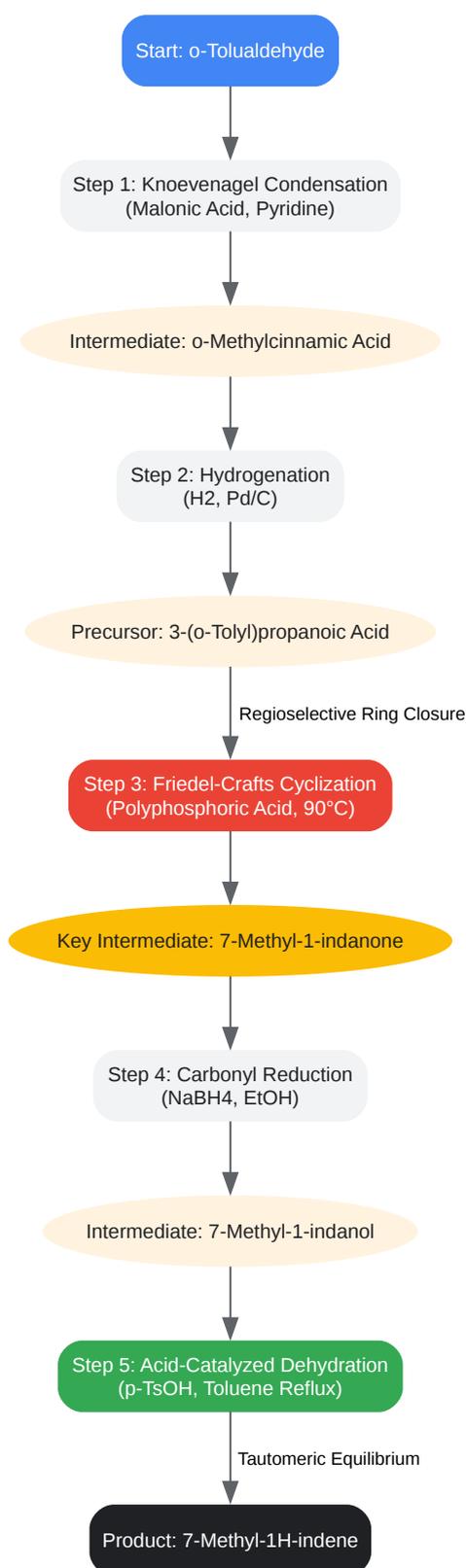
Researchers must recognize that **7-methyl-1H-indene** exists in a rapid thermal equilibrium with 4-methyl-1H-indene via [1,5]-sigmatropic hydrogen shifts.

- **7-Methyl-1H-indene:** Methyl group adjacent to the saturated sp³ carbon (C1).
- **4-Methyl-1H-indene:** Methyl group adjacent to the double bond bridgehead. While the synthesis targets the 7-methyl congener, the isolated product often contains the 4-methyl

tautomer. For metallocene synthesis, this distinction is moot as both yield the 4-methylindenyl anion.

Experimental Workflow Diagram

The following flowchart visualizes the critical path from the aldehyde precursor to the final indene.



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Caption: Step-wise synthetic pathway from o-tolualdehyde to **7-methyl-1H-indene** via the indanone route.

Detailed Synthesis Protocols

Phase 1: Precursor Synthesis (3-(o-Tolyl)propanoic Acid)

Note: If 3-(o-tolyl)propanoic acid is commercially available, proceed directly to Phase 2.

Rationale: The starting material must possess an ortho-methyl group. We utilize a Knoevenagel condensation followed by reduction to build the propanoic acid side chain.

- Condensation:
 - Charge a flask with o-tolualdehyde (12.0 g, 100 mmol), malonic acid (15.6 g, 150 mmol), and pyridine (25 mL).
 - Add piperidine (1 mL) as catalyst.
 - Reflux at 100°C for 3 hours until CO₂ evolution ceases.
 - Pour into ice-HCl (100 mL, 6M) to precipitate o-methylcinnamic acid. Filter and recrystallize from ethanol.
- Hydrogenation:
 - Dissolve o-methylcinnamic acid (10 g) in EtOAc (100 mL).
 - Add 10% Pd/C (0.5 g).
 - Stir under H₂ balloon (1 atm) for 12 hours.
 - Filter through Celite and concentrate to yield 3-(o-tolyl)propanoic acid (Yield: ~95%).

Phase 2: Cyclization to 7-Methyl-1-indanone

Expertise: This is the critical regioselective step. The ortho-methyl group blocks cyclization at the C2 position of the phenyl ring, forcing the acylium ion to attack the C6 position. This results

in the methyl group being located at position 7 of the newly formed indanone system.

Protocol:

- Reagent Prep: Heat Polyphosphoric Acid (PPA) (100 g) to 80°C in a mechanical stirrer setup. High viscosity requires powerful stirring.
- Addition: Add 3-(o-tolyl)propanoic acid (10.0 g, 61 mmol) portion-wise over 20 minutes.
- Reaction: Stir at 90°C for 2 hours. The mixture will turn deep red/brown. Caution: Exothermic.
- Quench: Pour the hot syrup onto 300 g of crushed ice. Stir vigorously until the PPA hydrolyzes and a solid precipitates.
- Extraction: Extract with diethyl ether (3 x 100 mL). Wash combined organics with saturated NaHCO₃ and brine.
- Purification: Dry over MgSO₄ and concentrate. Purify via short-path distillation or silica column (Hexane/EtOAc 9:1).
 - Target: 7-Methyl-1-indanone[3]
 - Appearance: Pale yellow oil or low-melting solid.
 - Yield: ~75-85%.

Phase 3: Reduction to 7-Methyl-1-indanol

Rationale: Sodium borohydride is chosen for its mildness, avoiding over-reduction of the aromatic ring.

Protocol:

- Dissolve 7-methyl-1-indanone (5.0 g, 34 mmol) in Ethanol (50 mL).
- Cool to 0°C. Add NaBH₄ (1.3 g, 34 mmol) in small portions.
- Stir at room temperature for 3 hours. Monitor by TLC (disappearance of ketone).

- Quench with 1M HCl (carefully) and extract with ether.
- Concentrate to yield crude 7-methyl-1-indanol. Used directly in the next step.

Phase 4: Dehydration to 7-Methyl-1H-indene

Expertise: Acid-catalyzed dehydration initially forms the kinetically favored product. The use of a Dean-Stark trap drives the equilibrium forward by removing water.

Protocol:

- Dissolve crude indanol in Toluene (100 mL).
- Add p-Toluenesulfonic acid (p-TsOH) (100 mg, catalytic).
- Reflux with a Dean-Stark trap for 2 hours.
- Cool, wash with NaHCO₃, dry over MgSO₄, and concentrate.
- Final Purification: Vacuum distillation (bp ~85°C at 10 mmHg) is recommended to isolate the pure monomer and remove any oligomers.

Quantitative Data & Characterization

Parameter	Value / Observation
Molecular Formula	C ₁₀ H ₁₀
Molecular Weight	130.19 g/mol
Physical State	Colorless to pale yellow liquid
Boiling Point	198-200°C (atm); ~85°C (10 mmHg)
Key Precursor	7-Methyl-1-indanone (CAS: 39627-61-7)
Overall Yield	~50-60% (from propanoic acid)

Spectroscopic Validation (¹H NMR - 400 MHz, CDCl₃)

Note: Chemical shifts are representative of the **7-methyl-1H-indene** tautomer.

- Aromatic Region: δ 7.0–7.3 ppm (m, 3H, Ar-H).
- Vinylic Protons: δ 6.5–6.8 ppm (m, 2H, C2-H and C3-H).
- Methylene (C1): δ 3.4 ppm (s, 2H). Distinctive singlet for sp^3 protons.
- Methyl Group: δ 2.3–2.4 ppm (s, 3H).

Quality Control Check: Presence of a singlet around δ 3.3 ppm indicates the 1H-indene isomer. A signal near δ 1.2 ppm (doublet) would indicate the presence of 3-methylindene (wrong isomer) or reduced indane impurities.

Safety & Hazards

- Polyphosphoric Acid (PPA): Highly viscous and corrosive. Causes severe burns. Use gloves and face shield. Reacts violently with water; quench into ice.
- p-Toluenesulfonic Acid: Corrosive solid.
- Indenes: Polymerizable. Store at 4°C, preferably with a radical inhibitor (e.g., BHT) if stored for long periods.
- Flammability: All organic solvents (Toluene, Ether) are flammable. Perform reactions in a fume hood.

References

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